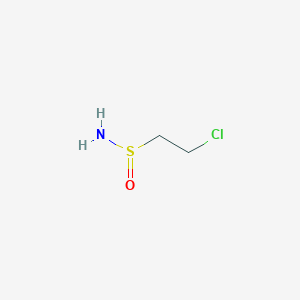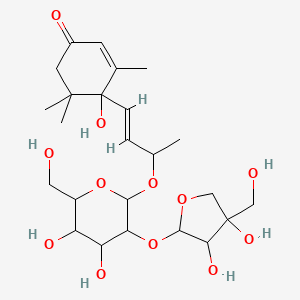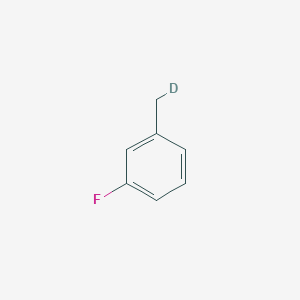
N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine: is a synthetic compound that combines the properties of biotin and a polyethylene glycol (PEG) linker. The compound is characterized by the presence of a biotin moiety, a Boc-protected amine, and a PEG chain. This unique structure makes it useful in various biochemical and biotechnological applications, particularly in the field of molecular biology and drug delivery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Coupling with biotin: The Boc-protected amine is then coupled with biotin using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
PEGylation: The biotinylated compound is then reacted with a PEG linker, such as 4,7,10-trioxa-1,13-tridecanediamine, under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.
Biotinylation Reactions: The biotin moiety can participate in biotin-avidin interactions, which are widely used in biochemical assays.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.
Biotin-Avidin Interaction: Avidin or streptavidin in buffered solutions.
Major Products Formed:
Deprotected Amine: Removal of the Boc group yields the free amine.
Biotinylated Complexes: Formation of biotin-avidin or biotin-streptavidin complexes.
科学研究应用
Chemistry:
Cross-Linking Reagent: Used in the synthesis of bioconjugates and cross-linked polymers.
Linker in Drug Delivery: The PEG linker enhances solubility and stability of drug molecules.
Biology:
Protein Labeling: Biotinylation of proteins for detection and purification.
Cell Imaging: Used in fluorescent labeling of cells for imaging studies.
Medicine:
Targeted Drug Delivery: Biotin-PEG conjugates are used for targeted delivery of therapeutics to specific cells or tissues.
Diagnostic Assays: Utilized in the development of diagnostic assays for detecting biomolecules.
Industry:
Biotechnology: Employed in the production of biotinylated enzymes and antibodies.
Pharmaceuticals: Used in the formulation of biotinylated drugs and drug delivery systems.
作用机制
The mechanism of action of N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine involves its ability to form stable complexes with avidin or streptavidin. The biotin moiety binds with high affinity to avidin or streptavidin, facilitating the targeted delivery of conjugated molecules. The PEG linker provides flexibility and solubility, enhancing the overall stability and bioavailability of the compound.
相似化合物的比较
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
- N-Boc-ethylenediamine
- 4,7,10-Trioxa-1,13-tridecanediamine
Uniqueness: N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine is unique due to the presence of both biotin and PEG moieties. This combination allows for specific targeting through biotin-avidin interactions while maintaining solubility and stability through the PEG linker. This dual functionality is not commonly found in similar compounds, making it particularly valuable in targeted drug delivery and biochemical assays.
属性
IUPAC Name |
tert-butyl N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N4O7S/c1-25(2,3)36-24(32)27-11-7-13-34-15-17-35-16-14-33-12-6-10-26-21(30)9-5-4-8-20-22-19(18-37-20)28-23(31)29-22/h19-20,22H,4-18H2,1-3H3,(H,26,30)(H,27,32)(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLAFRZNOMEHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)



![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



